2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol
Overview
Description
Scientific Research Applications
Oxidative Debenzylation
2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol has been explored as a protecting group for carboxylic acids. A study by Yoo, Kim, and Kyu (1990) demonstrated the utility of 4-methoxy-α-methylbenzyl alcohol in this regard. The alcohol, when coupled with acids, facilitated hydrolysis under specific conditions, offering potential in synthetic chemistry applications (Yoo, Kim, & Kyu, 1990).
Photocatalytic Oxidation Studies
Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, under irradiation with both UV-light and visible light. This study highlighted the potential of these alcohols in the formation of surface complexes that could be critical for selective photocatalytic oxidation processes (Higashimoto et al., 2009).
Solid-Phase Peptide Synthesis
In the field of peptide synthesis, Thennarasu and Liu (2010) demonstrated the application of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as safety-catch protecting groups and linkers. This approach offers stability and ease of removal under specific conditions, making it a valuable tool in the synthesis of complex peptides (Thennarasu & Liu, 2010).
Photophysical Behavior Characterization
Santra et al. (2019) conducted a thorough study on the photophysical behavior of DFHBI derivatives, including a focus on molecules like (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one. The research provided insights into the influence of solvent interactions and pH on the fluorescence of these molecules, which is crucial for applications in imaging and spectroscopy (Santra et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(2,3-difluoro-5-methoxy-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-5-7(13-2)3-6(4-12)9(11)8(5)10/h3,12H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIASVGPJRFNWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.